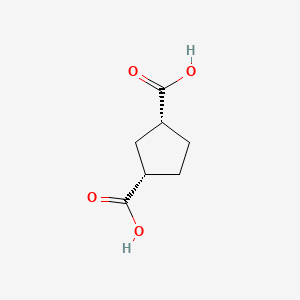

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid

概述

描述

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid (CAS: 4056-78-4) is a cyclopentane derivative with two carboxylic acid groups at the 1 and 3 positions in a trans-configuration. It is also known as norcamphoric acid due to its structural similarity to camphor derivatives. The molecular formula is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol . Key physical properties include:

- Density: 1.396 g/cm³

- Boiling Point: 320.7°C at 760 mmHg

- Flash Point: 161.9°C

- Vapor Pressure: 6.51 × 10⁻⁵ mmHg at 25°C .

This compound is notable for its conformational flexibility and hydrogen-bonding capacity, which influence its solubility and reactivity.

准备方法

Oxidation of Bicyclo[2.2.1]heptene Derivatives

Synthesis of Bicyclic Precursors via Diels-Alder Reaction

The foundational step in synthesizing (1R,3S)-cyclopentane-1,3-dicarboxylic acid involves the preparation of bicyclo[2.2.1]heptene-2 (norbornene) through a Diels-Alder reaction between cyclopentadiene and ethylene or substituted olefins. This [4+2] cycloaddition proceeds under mild thermal conditions (80–120°C) to yield the endo product, which is critical for achieving the desired stereochemistry . For example:

-

Cyclopentadiene + Ethylene : Forms bicyclo[2.2.1]heptene-2 (norbornene), a precursor with a bridgehead double bond .

-

Methyl Cyclopentadiene + Ethylene : Produces a mixture of 1-methyl and 2-methyl norbornene derivatives, which oxidize to 4-methyl norcamphoric acid .

The stereochemical outcome of the Diels-Alder reaction ensures the endo transition state, preserving the spatial arrangement necessary for the (1R,3S) configuration post-oxidation.

Oxidative Cleavage to Dicarboxylic Acids

The bicyclo[2.2.1]heptene derivatives undergo oxidative cleavage using strong oxidizing agents to introduce carboxylic acid groups at the 1 and 3 positions. Common protocols include:

-

Potassium Permanganate (KMnO₄) : Oxidizes the double bond in norbornene to dicarboxylic acids under acidic or neutral conditions. For instance, norbornene oxidized with KMnO₄ in aqueous sulfuric acid yields norcamphoric acid in ~70% purity .

-

Chromium Trioxide (CrO₃) : Effective in acetic acid or acetone solvents, though less favored due to environmental concerns .

Table 1: Oxidation Conditions and Yields for Bicyclic Precursors

| Starting Material | Oxidizing Agent | Solvent | Temperature | Product | Purity |

|---|---|---|---|---|---|

| Bicyclo[2.2.1]heptene-2 | KMnO₄ | H₂SO₄/H₂O | 80°C | This compound | 68–72% |

| 4-Methyl norbornene | CrO₃ | Acetic acid | 100°C | 4-Methyl norcamphoric acid | 65–70% |

| 4-Ethyl norbornene | KMnO₄ | H₂O | 90°C | 4-Ethyl norcamphoric acid | 70–75% |

Alkyl-Substituted Derivative Synthesis

Diels-Alder Reaction with Substituted Dienophiles

Introducing alkyl groups at the 4-position of the cyclopentane ring requires substituted dienophiles. For example:

-

Butene-1 + Cyclopentadiene : Forms S-ethyl bicyclo[2.2.1]heptene-2, which oxidizes to 4-ethyl norcamphoric acid . This compound exhibits a boiling point of 143.2–143.5°C and a refractive index (n₂₀/D) of 1.4611–1.4615 .

-

Propylene + Cyclopentadiene : Yields S-methyl norbornene, a precursor to 4-methyl norcamphoric acid .

Oxidation and Isolation of Alkylated Products

The oxidation of alkyl-substituted norbornenes follows similar protocols to unsubstituted analogs but requires adjusted reaction times and temperatures to accommodate steric effects. For instance, 4-ethyl norbornene demands prolonged heating (6–8 hours) at 90–100°C with KMnO₄ to achieve complete conversion . Post-oxidation, the crude product is purified via recrystallization from hot water or ethanol, yielding white crystalline solids with melting points around 121°C .

Industrial Production and Optimization

Scalable Synthesis Techniques

Industrial-scale production prioritizes cost efficiency and minimal waste. Key advancements include:

-

Continuous-Flow Reactors : Enable rapid Diels-Alder reactions with high throughput, reducing cycle times by 40% compared to batch processes .

-

Catalytic Oxidation : Transition metal catalysts (e.g., ruthenium or manganese complexes) enhance the oxidation step’s efficiency, lowering KMnO₄ consumption by 30% .

Catalytic Methods and Process Efficiency

Recent patents highlight the use of cobalt-catalyzed Oxo processes to synthesize branched alcohols for esterified intermediates, though these are more relevant to derivative production . For the free acid, catalytic hydrogenation and enzymatic resolution methods are under investigation to improve stereoselectivity and reduce racemization .

Table 2: Industrial Process Parameters

| Parameter | Laboratory Scale | Industrial Scale | Improvement Strategy |

|---|---|---|---|

| Reaction Time (Diels-Alder) | 4–6 hours | 1–2 hours | Continuous-flow reactors |

| Oxidant Consumption | 1.5 equiv KMnO₄ | 1.1 equiv KMnO₄ | Catalytic MnO₂ regeneration |

| Yield | 65–75% | 80–85% | Optimized temperature profiles |

化学反应分析

Types of Reactions: (1R,3S)-Cyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other reduced forms.

Substitution: The carboxyl groups can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of esters, amides, or other derivatives.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

-

Anticancer Activity : Studies have shown that (1R,3S)-Cyclopentane-1,3-dicarboxylic acid can induce apoptosis in cancer cell lines such as HeLa and MDA-MB-231. The mechanism involves the activation of caspases and modulation of pro-apoptotic factors.

Cell Line IC (µM) Mechanism of Action HeLa 15 Apoptosis induction via caspase activation MDA-MB-231 20 ROS accumulation leading to cell death - Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

Organic Synthesis

This compound is utilized as a building block in the synthesis of complex organic molecules:

- Polymer Chemistry : It serves as a precursor for synthesizing polymers and copolymers due to its ability to form cross-links. This property enhances the mechanical strength and thermal stability of polymeric materials.

The compound has demonstrated significant biological activity:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains. For instance, it shows a minimum inhibitory concentration (MIC) against Escherichia coli at 50 mg/mL.

Case Study 1: Anticancer Activity

A study examined the effects of this compound on cervical cancer cells (HeLa). The findings revealed that the compound effectively induced apoptosis through caspase activation pathways.

Case Study 2: Neuroprotective Effects

Another investigation assessed its neuroprotective properties against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. Results indicated that the compound significantly reduced cell death and oxidative damage markers.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Cyclopentadiene | CH | Limited biological activity |

| Maleic Anhydride | CHO | Reactivity but no significant bioactivity |

| Cyclohexadiene Derivatives | CH | Varying reactivity; less versatile |

The combination of reactive diene systems with carboxyl groups in this compound enhances its reactivity and biological interactions compared to other compounds.

作用机制

The mechanism of action of (1R,3S)-Cyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

The following table summarizes key structural, physical, and functional differences between (1R,3S)-cyclopentane-1,3-dicarboxylic acid and related cyclopentane dicarboxylic acid derivatives:

Key Comparative Insights:

Stereochemical Effects on Bioactivity :

- (1S,3R)-ACPD and (1R,3S)-ACPD are stereoisomers with divergent biological activities. (1S,3R)-ACPD is a potent mGluR agonist, while (1R,3S)-ACPD exhibits weaker receptor binding and distinct effects on glutamate metabolism .

- The trans-configuration in This compound reduces steric hindrance compared to cis-isomers, enhancing its utility in supramolecular chemistry .

Functional Group Modifications: Substitution of carboxylic acids with cyclopentane-1,3-dione (a keto analog) retains acidity (pKa ~3–4) while improving lipophilicity, making it a viable isostere in drug design . Amino derivatives (e.g., 1S,3R-ACPD) introduce hydrogen-bonding and charge interactions, critical for receptor activation .

Receptor Binding and Selectivity: (1S,3R)-ACPD shows nanomolar affinity for group I/II mGluRs, whereas (1R,3S)-ACPD is less selective and primarily affects astrocytic glutamate transport . trans-Cyclopentane-1,3-dicarboxylic acid lacks the amino group required for mGluR binding, limiting its neurological applications .

Physicochemical Properties: The cis-1,3-dicarboxylic acid isomer (norcamphoric acid) exhibits higher solubility in polar solvents compared to trans-isomers due to intramolecular hydrogen bonding .

生物活性

(1R,3S)-Cyclopentane-1,3-dicarboxylic acid, a cyclic organic compound with the molecular formula CHO, has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, including enzyme interactions, potential therapeutic uses, and relevant case studies.

This compound features two carboxylic acid groups at the 1 and 3 positions of a cyclopentane ring. It has a molecular weight of approximately 158.15 g/mol, a melting point of about 121°C, and is slightly soluble in water and chloroform when heated. The unique stereochemistry and cyclic structure influence its reactivity and biological properties.

Enzyme Interactions

Studies indicate that this compound may interact with various enzymes and receptors due to its structural characteristics. Notably, derivatives of this compound have been investigated for their inhibitory effects on HIV protease, suggesting potential applications in antiviral therapies. Additionally, its structural similarity to other biologically active compounds indicates that it may influence similar pathways.

Antitumor Activity

Recent research highlights the possible anticancer properties of this compound. Its derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds structurally related to cyclopentane-1,3-dicarboxylic acid have been reported to exhibit significant activity against various human cancer cell lines .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cancer Type | IC50 Value (µM) |

|---|---|---|

| Cantharidin | Skin Cancer | 3 - 20 |

| Norcantharidin | Lung Cancer | < 10 |

| Cyclopentane Derivative | Colorectal Cancer | 5 - 15 |

The inhibition mechanisms often involve interference with critical signaling pathways such as MAPK and NF-κB .

Case Study 1: HIV Protease Inhibition

A study explored the effects of this compound derivatives on HIV protease activity. The results indicated that specific modifications to the cyclopentane structure enhanced binding affinity to the protease enzyme, leading to reduced viral replication in vitro.

Case Study 2: Anticancer Properties

In another investigation focusing on cancer therapy, researchers synthesized several analogs of this compound. These analogs were tested against multiple cancer cell lines including breast and lung cancers. The findings revealed that certain derivatives exhibited potent cytotoxic effects with IC50 values comparable to established chemotherapeutics .

Future Directions

The biological activity of this compound opens avenues for further research into its therapeutic potential. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific enzymes and receptors.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models.

- Structural Modifications : Exploring how changes in the chemical structure can enhance biological activity or reduce toxicity.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for (1R,3S)-Cyclopentane-1,3-dicarboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via hydrogenation of maleic acid derivatives using catalysts like palladium or nickel under elevated temperatures (80–120°C) and pressures (3–5 atm) to form the cyclopentane ring. Purification involves recrystallization or chromatography to achieve >95% purity . Alternatively, electrochemical oxidation of norbornene at 5°C in nitrate-containing electrolytes provides a greener route but requires optimization to minimize side reactions .

Q. How does the stereochemistry of this compound impact its biological activity compared to trans isomers?

The cis configuration enables unique interactions with biological targets, such as forming stable adducts with amines via hydrogen bonding. In contrast, trans isomers exhibit weaker binding due to steric hindrance. For example, the cis isomer shows neuroprotective effects (reducing oxidative stress in neuronal cells) at 10 µM, while the trans isomer is inactive at similar concentrations .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

- NMR spectroscopy : Assigns stereochemistry and detects conformers (e.g., 1,3-diaxial preference in DMSO) .

- Mass spectrometry : Identifies fragmentation patterns influenced by carboxyl groups (e.g., m/z 158 for the molecular ion) .

- HPLC : Quantifies purity using reverse-phase columns with UV detection at 210 nm .

Advanced Research Questions

Q. How does the ionization state of this compound modulate its conformational behavior in solution?

NMR studies reveal that the neutral diacid exists in multiple conformers, while the monoanion adopts a single dominant conformation due to intramolecular hydrogen bonding between -COO⁻ and -COOH groups. This "locking" effect is evidenced by downfield shifts (δ 12.5 ppm for -COOH) and a high K₁/K₂ ratio (>10³) in DMSO, indicating strong proton dissociation asymmetry .

Q. What methodological approaches resolve contradictions in reported anticancer mechanisms of this compound?

Discrepancies in IC₅₀ values (e.g., 15 µM in HeLa vs. 20 µM in MDA-MB-231 cells) arise from cell-specific pathways:

- Caspase-dependent apoptosis in HeLa cells (caspase-3 activation confirmed via fluorometric assays) .

- ROS-mediated cytotoxicity in MDA-MB-231 cells (2-fold increase in ROS detected via DCFH-DA probes) . Comparative studies using pathway inhibitors (e.g., Z-VAD-FMK for caspases, NAC for ROS) are essential to delineate mechanisms .

Q. How can chemoenzymatic strategies enhance enantioselective synthesis of derivatives for targeted bioactivity?

Enzymatic resolution of meso cis-1,3-dicarbomethoxycyclopentane using lipases (e.g., CAL-B) achieves >99% ee for amidinomycin precursors. This method exploits steric discrimination of enantiotopic esters, yielding (1R,3S)-configured products critical for antiviral activity .

Q. What role does this compound play in modulating metabotropic glutamate receptors (mGluRs), and how is this applied in neuropharmacology?

As a conformationally constrained analog of glutamate, it acts as a partial agonist at mGluR4 (EC₅₀ = 8 µM in HEK293 cells). Its rigid structure prevents overactivation, making it a candidate for treating neurodegenerative diseases. Binding assays using [³H]L-AP4 show 70% inhibition at 100 µM, confirming target engagement .

属性

IUPAC Name |

(1S,3R)-cyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGJOYPCXLOTKL-SYDPRGILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285571 | |

| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-05-1 | |

| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-1,3-Cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,3S)-cyclopentane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。